(4-Ethynyl-3-methyl-phenyl)-methyl-amine hydrochloride
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Overview
Description
(4-Ethynyl-3-methyl-phenyl)-methyl-amine hydrochloride is an organic compound that belongs to the class of substituted phenylamines. This compound is characterized by the presence of an ethynyl group and a methyl group attached to a phenyl ring, along with a methylamine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynyl-3-methyl-phenyl)-methyl-amine hydrochloride typically involves several steps:
Starting Material: The synthesis often begins with a substituted benzene derivative, such as 4-ethynyl-3-methyl-benzene.
Functional Group Introduction:
Formation of Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor the desired reaction pathway.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Ethynyl-3-methyl-phenyl)-methyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the ethynyl group or the amine group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an ethyl group.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving amine compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Ethynyl-3-methyl-phenyl)-methyl-amine hydrochloride exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound could influence metabolic or signaling pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
(4-Ethynyl-phenyl)-methyl-amine hydrochloride: Lacks the methyl group on the phenyl ring.
(3-Methyl-phenyl)-methyl-amine hydrochloride: Lacks the ethynyl group.
(4-Ethynyl-3-methyl-phenyl)-ethyl-amine hydrochloride: Has an ethyl group instead of a methyl group on the amine.
Properties
IUPAC Name |
4-ethynyl-N,3-dimethylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N.ClH/c1-4-9-5-6-10(11-3)7-8(9)2;/h1,5-7,11H,2-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJYFVAWJKTIPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC)C#C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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